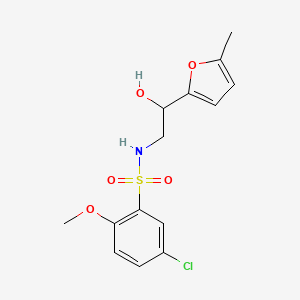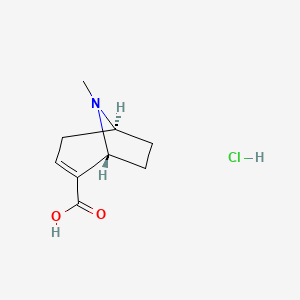
Anhydroecgonine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anhydroecgonine hydrochloride is an alkaloid related to ecgonine and cocaine . It has a structure with a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . Methylecgonidine is produced by pyrolysis in the process of smoking crack cocaine, and then subsequently metabolized to ecgonidine .
Synthesis Analysis
Anhydroecgonine hydrochloride (AEC), ecgonine hydrochloride (ECG), benzoylecgonine (BZE) and anhydroecgonine methyl ester (AEME) were synthesized and purified in the laboratory . All the substances were characterized by NMR 1 H and 13 C, Infrared spectroscopy (IR), Differential scanning calorimetry (DSC) and specific rotation .
Molecular Structure Analysis
The molecular structure of Anhydroecgonine hydrochloride is related to its function. The structure includes a cycloheptene ring, a nitrogen bridge, and a carboxylic acid side chain . The exact molecular structure can be determined using tools like MolView or ChemSpider .
Chemical Reactions Analysis
A method was developed using hydrophilic interaction liquid chromatography (HILIC) to determine cocaine, its main degradation products, benzoylecgonine and ecgonine, main pyrolytic products, anhydroecgonine and anhydroecgonine methyl ester . The method was carried out with a Phenomenex Kinetex HILIC column with mobile-phase acetonitrile .
Applications De Recherche Scientifique
Analytical Methodologies for Compound Detection
- Cardona et al. (2006) developed a method for analyzing a range of substances including anhydroecgonine methyl ester (AEME) in various biological samples. This method can effectively analyze compounds related to anhydroecgonine hydrochloride in urine, blood, and muscle through a single extraction, enhancing sensitivity via hydrochloride salt formation and one-step derivatization (Cardona, Chaturvedi, Soper, & Canfield, 2006).
Degradation Studies in Human Plasma
- Fandiño, Toennes, and Kauert (2002) investigated the stability of AEME in human plasma, revealing that it is hydrolyzed to anhydroecgonine, a process influenced by storage conditions. This study emphasizes the importance of proper storage for accurate assay of AEME in plasma (Fandiño, Toennes, & Kauert, 2002).
Metabolic Pathway Exploration
- Research by Fandiño, Toennes, and Kauert (2002) also explored the metabolism of AEME in rat organ microsomes, identifying various metabolites and emphasizing the role of enzymatic hydrolysis. This study contributes to understanding the metabolic pathways of anhydroecgonine hydrochloride-related compounds (Fandiño, Toennes, & Kauert, 2002).
Synthesis of Anhydroecgonine Derivatives
- Alsamarrai (2017) outlined a process for synthesizing anhydroecgonine derivatives, providing an alternative to using cocaine as a starting material. This research presents new pathways for synthesizing compounds related to anhydroecgonine hydrochloride (Alsamarrai, 2017).
Development of Quantitative Analytical Methods
- Brunet et al. (2008) developed a method for quantifying methadone, heroin, cocaine, and their metabolites, including anhydroecgonine methyl ester, in sweat. This method is significant for monitoring drug exposure in various programs (Brunet, Barnes, Scheidweiler, Mura, & Huestis, 2008).
Environmental Impact Assessment
- A study by González-Mariño et al. (2019) provided an analytical method to determine cocaine, its metabolites, and pyrolytic products like anhydroecgonine in wastewater, highlighting the environmental impact of drug residues (González-Mariño, Estévez-Danta, Rodil, Manuela da Silva, Sodré, Cela, & Quintana, 2019).
Detection of Crack Cocaine Use
- Toennes, Fandiño, Hesse, and Kauert (2003) developed a method to differentiate authentic anhydroecgonine methyl ester in serum from artifacts produced during gas chromatography-mass spectrometry, aiding in the accurate detection of crack cocaine use (Toennes, Fandiño, Hesse, & Kauert, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-2-4-7(9(11)12)8(10)5-3-6;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H/t6-,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJQTJRCKGLGT-CIRBGYJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C(=CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydroecgonine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



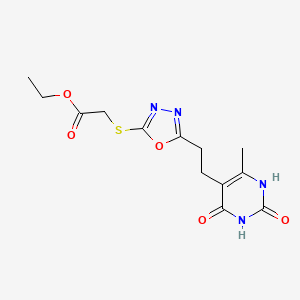
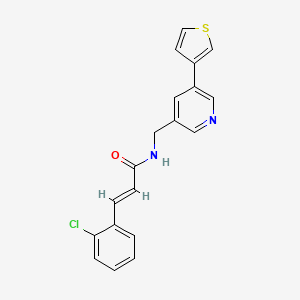
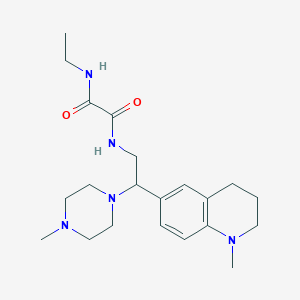
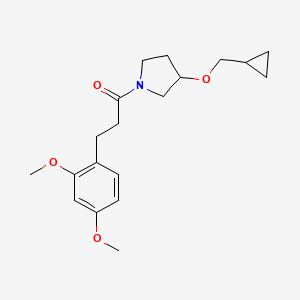


![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)
![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)

